2,6-Diaminobenzoic acid
Overview
Description
2,6-Diaminobenzoic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of benzoic acid, where two amino groups are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diaminobenzoic acid can be synthesized through several methods. One common approach involves the reduction of 2,6-dinitrobenzoic acid using hydrogen in the presence of a catalyst. The reaction typically occurs in a solvent such as methanol or ethanol, and a catalyst like palladium on carbon (Pd/C) is used to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,6-dinitrobenzoic acid. This method is preferred due to its efficiency and scalability. The reaction conditions include elevated temperatures and pressures to ensure complete reduction of the nitro groups to amino groups .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The amino groups in this compound can participate in substitution reactions, forming derivatives like Schiff bases and azo compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Aldehydes or ketones in the presence of an acid catalyst for Schiff base formation.
Major Products:
Oxidation: Quinones.
Reduction: Various amino derivatives.
Substitution: Schiff bases and azo compounds.
Scientific Research Applications
2,6-Diaminobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in fluorescence assays to detect nucleic acids and proteins.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: this compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-diaminobenzoic acid involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In fluorescence assays, the compound reacts with nucleic acids to produce a fluorescent signal, allowing for the detection and quantification of these biomolecules .
Comparison with Similar Compounds
- 2,3-Diaminobenzoic acid
- 3,4-Diaminobenzoic acid
- 3,5-Diaminobenzoic acid
Comparison: 2,6-Diaminobenzoic acid is unique due to the specific positioning of its amino groups, which influences its reactivity and applications. For example, 2,3-diaminobenzoic acid and 3,4-diaminobenzoic acid have different substitution patterns, leading to variations in their chemical behavior and uses .
Properties
IUPAC Name |
2,6-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEFZSDJGQKZNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144525 | |
Record name | Benzoic acid, 2,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102000-59-9 | |
Record name | 2,6-Diaminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102000-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,6-diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102000599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,6-diamino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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